

An In-Depth Technical Guide to 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

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Compound of Interest

Compound Name:	1-(Bromomethyl)-3-methoxy-2-nitrobenzene
CAS No.:	133486-62-1
Cat. No.:	B166412

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-(Bromomethyl)-3-methoxy-2-nitrobenzene** (CAS No: 133486-62-1). This compound is a valuable, functionalized aromatic intermediate in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science. Its utility is derived from the orthogonal reactivity of its three key functional groups: a highly reactive bromomethyl group amenable to nucleophilic substitution, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group that influences the reactivity of the benzylic position and the aromatic ring. This document details its known and predicted physicochemical properties, provides a detailed, field-proven protocol for its multi-step synthesis from commercially available precursors, and explores its reactivity profile with mechanistic insights.

Introduction

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a substituted toluene derivative whose synthetic importance lies in its capacity to serve as a versatile building block. The benzylic bromide functionality is a potent electrophile, making it an excellent precursor for the introduction of a 3-methoxy-2-nitrobenzyl moiety into a target molecule via nucleophilic substitution reactions. The presence of the nitro and methoxy groups on the aromatic ring electronically influences the reactivity of the benzylic carbon and provides handles for further synthetic transformations. The electron-withdrawing nitro group, positioned ortho to the bromomethyl group, enhances the electrophilicity of the benzylic carbon, thereby increasing its susceptibility to nucleophilic attack. This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

Experimentally determined physicochemical and spectroscopic data for **1-(Bromomethyl)-3-methoxy-2-nitrobenzene** are not extensively reported in publicly available literature. The following table summarizes its basic identifiers and includes predicted data or data from closely related isomers for reference. Researchers should verify these properties experimentally.

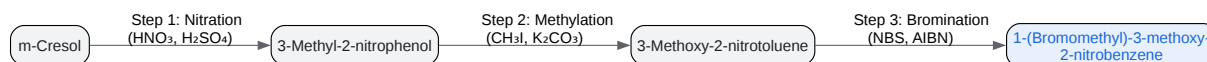
Property	Value	Source(s)
CAS Number	133486-62-1	[1][2]
Molecular Formula	C ₈ H ₈ BrNO ₃	[2]
Molecular Weight	246.06 g/mol	[2]
Appearance	Pale yellow solid (predicted)	Inferred from related compounds
Melting Point	Not available (predicted to be a low-melting solid)	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water (predicted)	General chemical principles
¹ H NMR (Predicted)	δ ~7.6-7.8 (m, 2H, Ar-H), ~7.1-7.3 (m, 1H, Ar-H), ~4.8 (s, 2H, -CH ₂ Br), ~3.9 (s, 3H, -OCH ₃)	Inferred from similar structures[3][4]
¹³ C NMR (Predicted)	δ ~158 (C-OCH ₃), ~149 (C-NO ₂), ~135 (Ar-C), ~128 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~56 (-OCH ₃), ~30 (-CH ₂ Br)	Inferred from chemical shift data[5][6][7]

Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

The synthesis of **1-(Bromomethyl)-3-methoxy-2-nitrobenzene** can be achieved through a three-step sequence starting from commercially available m-cresol. The synthetic pathway involves:

- Nitration of m-cresol to form 3-methyl-2-nitrophenol.

- Williamson ether synthesis to methylate the hydroxyl group, yielding 3-methoxy-2-nitrotoluene.
- Benzylic bromination of 3-methoxy-2-nitrotoluene using N-Bromosuccinimide (NBS) in a Wohl-Ziegler reaction.



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Figure 1: Synthetic pathway for 1-(Bromomethyl)-3-methoxy-2-nitrobenzene.

Step 1: Synthesis of 3-Methyl-2-nitrophenol

Causality: The direct nitration of m-cresol is complicated by the formation of multiple isomers due to the ortho- and para-directing effects of both the hydroxyl and methyl groups. To achieve regioselectivity for the 2-position, the reaction conditions must be carefully controlled. Using a mixed acid (HNO₃/H₂SO₄) at low temperatures can favor the formation of the desired 2-nitro isomer, although separation from other isomers like the 4-nitro and 6-nitro products will be necessary.[8]

Protocol:

- In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place m-cresol (1.0 eq.).
- Cool the flask to -5 to 0 °C using an ice-salt bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.) dropwise to the stirred m-cresol, maintaining the internal temperature below 5 °C.
- After the addition is complete, continue stirring at 0 °C for an additional 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- The precipitated crude product, a mixture of nitro-isomers, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
- Purify the desired 3-methyl-2-nitrophenol from the isomeric mixture by column chromatography on silica gel or by fractional crystallization.

Step 2: Synthesis of 3-Methoxy-2-nitrotoluene

Causality: The methylation of the phenolic hydroxyl group is achieved via a Williamson ether synthesis. This is a classic S_N2 reaction where the phenoxide, generated by deprotonating the phenol with a mild base like potassium carbonate, acts as a nucleophile and attacks an electrophilic methyl source, typically methyl iodide.

Protocol:

- To a solution of 3-methyl-2-nitrophenol (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq.).
- Stir the mixture at room temperature for 30 minutes to form the phenoxide.
- Add methyl iodide (1.2-1.5 eq.) to the suspension.
- Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude 3-methoxy-2-nitrotoluene by vacuum distillation or column chromatography on silica gel.

Step 3: Synthesis of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Causality: This step is a free-radical chain reaction known as the Wohl-Ziegler bromination.^[9] ^[10]^[11] N-Bromosuccinimide (NBS) serves as a source of a low, constant concentration of

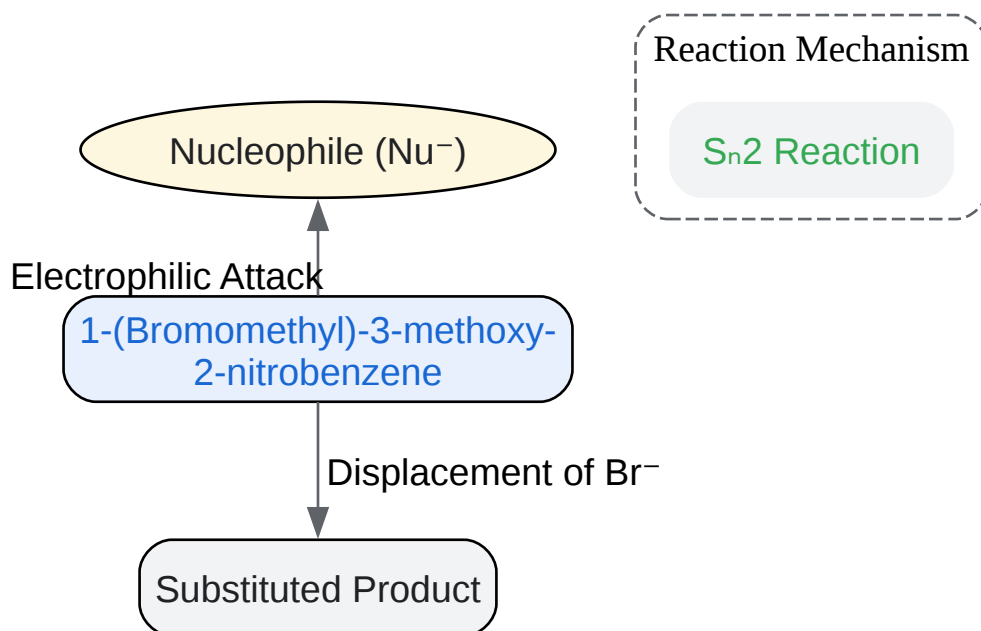
bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating or irradiation. The reaction proceeds selectively at the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-nitrotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or trifluorotoluene.[9]
- Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.
- Heat the mixture to reflux. The reaction can be initiated by the heat or by irradiation with a UV lamp.
- The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float).[9]
- After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
- Filter off the succinimide by-product.
- Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or NBS.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude **1-(Bromomethyl)-3-methoxy-2-nitrobenzene** can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Reactivity and Synthetic Applications

The reactivity of **1-(Bromomethyl)-3-methoxy-2-nitrobenzene** is dominated by the benzylic bromide, which is a highly reactive electrophilic center.



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Figure 2: General reactivity of **1-(Bromomethyl)-3-methoxy-2-nitrobenzene**.

Nucleophilic Substitution Reactions

The primary mode of reactivity is nucleophilic substitution at the benzylic carbon. Due to the primary nature of the benzylic carbon and the presence of electron-withdrawing groups on the ring, the reaction typically proceeds via an S_N2 mechanism.^{[12][13]} The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles.

Common nucleophiles that can be employed include:

- O-Nucleophiles: Alcohols and phenols (under basic conditions) to form ethers.
- N-Nucleophiles: Amines (primary and secondary) to form substituted benzylamines.
- S-Nucleophiles: Thiols to form thioethers.
- C-Nucleophiles: Cyanide, enolates, and organometallic reagents to form new carbon-carbon bonds.

Example Application in Heterocyclic Synthesis: This compound is a valuable precursor for the synthesis of various heterocyclic systems. For instance, reaction with a bifunctional nucleophile, such as an amino-thiol, can lead to the formation of thiazine derivatives through a tandem nucleophilic substitution.^[13]

Influence of Substituents on Reactivity

The methoxy and nitro groups have opposing electronic effects. The methoxy group is electron-donating through resonance, while the nitro group is strongly electron-withdrawing through both resonance and induction. The ortho-nitro group's strong inductive and resonance effects dominate, leading to an electron-deficient benzylic carbon, which favors S_N2 reactions and disfavors the formation of a carbocation intermediate required for an S_N1 pathway.^[14]

Safety, Handling, and Disposal

5.1 Hazard Summary

While specific toxicity data for **1-(Bromomethyl)-3-methoxy-2-nitrobenzene** is not readily available, it should be handled with extreme caution due to its structural similarity to other lachrymatory and toxic benzyl bromides and nitroaromatic compounds.^{[1][15]}

- Acute Effects: Expected to be a strong irritant to the eyes, skin, and respiratory tract. It is a lachrymator (tear-producing agent). Inhalation or skin contact may cause severe irritation and chemical burns. Ingestion is likely to be toxic.^{[1][16]}
- Chronic Effects: Nitroaromatic compounds are known for their potential toxicity to the blood, liver, and kidneys.^[15] Substituted benzyl bromides are often considered potential mutagens.

5.2 Handling and Personal Protective Equipment (PPE)

- Handle only in a well-ventilated chemical fume hood.^[1]
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and respiratory protection may be necessary.^[1]
- Avoid inhalation of dust and vapors.

- Prevent contact with skin and eyes.
- Keep away from heat, sparks, and open flames.

5.3 Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[1\]](#)
- Store away from incompatible materials such as strong oxidizing agents, bases, and amines.

5.4 Disposal

- Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- As a halogenated nitroaromatic compound, it should be segregated into a designated halogenated organic waste stream.[\[17\]](#)[\[18\]](#)
- Do not dispose of down the drain or in regular trash.
- Contaminated materials and empty containers should also be treated as hazardous waste.
[\[19\]](#)

Conclusion

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is a synthetically useful intermediate with a rich chemical reactivity profile. Its preparation from m-cresol is a robust multi-step process that can be carried out in a standard laboratory setting. The high reactivity of the benzylic bromide, enhanced by the electronic effects of the aromatic substituents, makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. Researchers and drug development professionals can leverage the properties of this compound for the efficient synthesis of complex target molecules. Due to its presumed toxicity and irritant nature, strict adherence to safety protocols is essential when handling and disposing of this chemical.

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